

# Application Notes and Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) in Organic Synthesis

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## Compound of Interest

Compound Name: Chloro(dicyclohexylphenylphosphine)gold(I)

Cat. No.: B159700

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## Introduction

**Chloro(dicyclohexylphenylphosphine)gold(I)**, often abbreviated as (Cy<sub>2</sub>PhP)AuCl, is a highly effective and versatile catalyst in modern organic synthesis. As a member of the phosphine gold(I) catalyst family, it exhibits remarkable catalytic activity for a variety of transformations, particularly in the activation of alkynes, allenes, and alkenes toward nucleophilic attack. The dicyclohexylphenylphosphine ligand imparts a unique combination of steric bulk and electron-donating properties to the gold center, influencing the catalyst's reactivity and selectivity. This document provides a detailed overview of its applications, including key reaction types, quantitative data, and experimental protocols.

## Key Applications

**Chloro(dicyclohexylphenylphosphine)gold(I)**, typically activated by a silver salt such as silver trifluoromethanesulfonate (AgOTf) to generate the cationic active species, is predominantly used in a range of intramolecular and intermolecular transformations. The primary applications include:

- **Cycloisomerization of Enynes:** This catalyst efficiently promotes the cyclization of 1,n-enynes to form various carbocyclic and heterocyclic scaffolds. The reaction proceeds through the  $\pi$ -activation of the alkyne by the cationic gold species, followed by nucleophilic attack of the tethered alkene.
- **Intramolecular Hydroarylation of Alkynes and Allenes:** (Cy<sub>2</sub>PhP)AuCl is effective in catalyzing the intramolecular addition of arene C-H bonds across alkynes and allenes, leading to the formation of fused aromatic and heteroaromatic systems.
- **Synthesis of Bicyclic Compounds:** The catalyst facilitates tandem reactions, such as cyclization/hydroboration of enynes, to construct complex bicyclic structures in a single step.

## Data Presentation

The following tables summarize the quantitative data for representative reactions catalyzed by **Chloro(dicyclohexylphenylphosphine)gold(I)**.

**Table 1: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes**

Entry	Substrate	Product	Yield (%)
1	N-propargyl-N-allyltosylamide	1-tosyl-4-methylene-1,2,3,4-tetrahydropyridine	95
2	Diethyl 2-allyl-2-propargylmalonate	Diethyl 4-methylenecyclopentene-1,1-dicarboxylate	92
3	1-Allyloxy-2-propargyloxybenzene	4-Methylene-3,4-dihydro-2H-1,5-benzodioxepine	85

General Reaction Conditions: Substrate (1.0 equiv), (Cy<sub>2</sub>PhP)AuCl (2 mol%), AgOTf (2 mol%), CH<sub>2</sub>Cl<sub>2</sub> (0.1 M), Room Temperature, 1 h.

**Table 2: Gold(I)-Catalyzed Intramolecular Hydroarylation of Alkynes**

Entry	Substrate	Product	Yield (%)
1	1-(2-Phenylethynyl)benzene	Phenanthrene	78
2	1-Methoxy-2-(phenylethynyl)benzene	1-Methoxydibenzofuran	82
3	N-methyl-N-(2-phenylethynylphenyl)amine	5-Methyl-5,10-dihydrophenophospha zine	75

General Reaction Conditions: Substrate (1.0 equiv), (Cy<sub>2</sub>PhP)AuCl (5 mol%), AgOTf (5 mol%), Dioxane, 80 °C, 12 h.

## Experimental Protocols

### Protocol 1: General Procedure for the Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

Materials:

- Chloro(dicyclohexylphenylphosphine)gold(I) [(Cy<sub>2</sub>PhP)AuCl]
- Silver trifluoromethanesulfonate (AgOTf)
- 1,6-enyne substrate
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

## Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add **Chloro(dicyclohexylphenylphosphine)gold(I)** (0.02 mmol, 2 mol%) and silver trifluoromethanesulfonate (0.02 mmol, 2 mol%).
- Add anhydrous dichloromethane (10 mL) and stir the mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.
- Add the 1,6-enyne substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 1 hour), concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired cycloisomerized product.

## Protocol 2: General Procedure for the Gold(I)-Catalyzed Intramolecular Hydroarylation of Alkynes

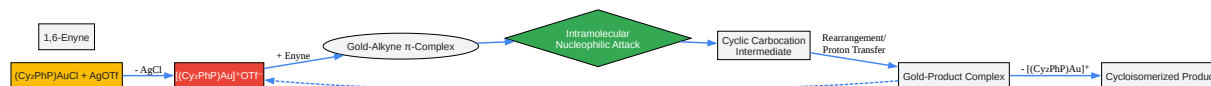
## Materials:

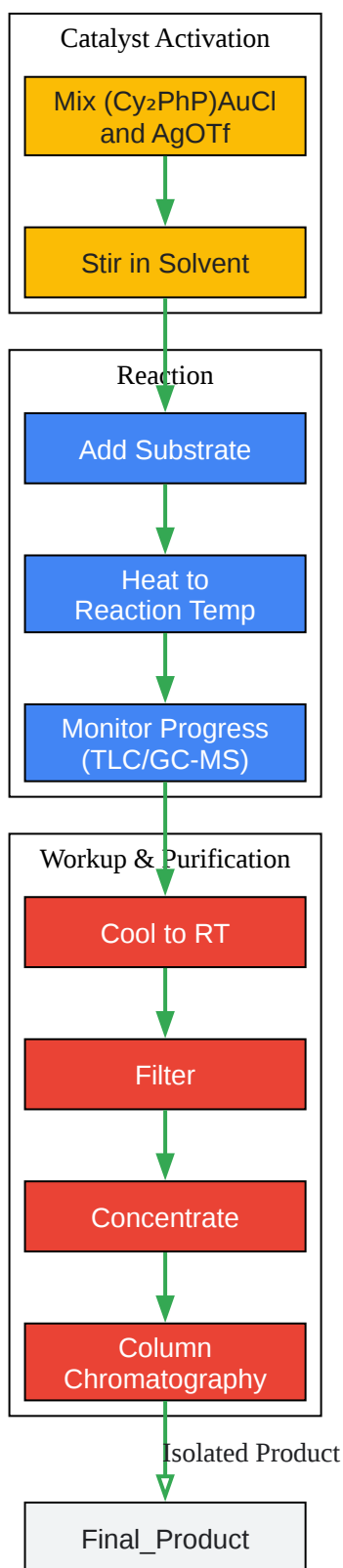
- **Chloro(dicyclohexylphenylphosphine)gold(I)** [(Cy<sub>2</sub>PhP)AuCl]
- Silver trifluoromethanesulfonate (AgOTf)
- Aryl alkyne substrate
- Anhydrous dioxane
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

## Procedure:

- In a sealed tube under an inert atmosphere, combine **Chloro(dicyclohexylphenylphosphine)gold(I)** (0.05 mmol, 5 mol%) and silver trifluoromethanesulfonate (0.05 mmol, 5 mol%).
- Add the aryl alkyne substrate (1.0 mmol, 1.0 equiv) followed by anhydrous dioxane (10 mL).
- Seal the tube and heat the reaction mixture to 80 °C.
- Monitor the reaction progress by TLC or GC-MS.
- After the reaction is complete (typically 12 hours), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the pure hydroarylated product.

## Mandatory Visualizations





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